(Z)-butyl 5-(5-((1-(3-bromophenyl)-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)methyl)furan-2-yl)-2-chlorobenzoate
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Overview
Description
BUTYL 5-(5-{[(4Z)-1-(3-BROMOPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)-2-CHLOROBENZOATE is a complex organic compound that features a diverse array of functional groups, including a bromophenyl group, a pyrazole ring, a furan ring, and a chlorobenzoate ester
Preparation Methods
The synthesis of BUTYL 5-(5-{[(4Z)-1-(3-BROMOPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)-2-CHLOROBENZOATE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the pyrazole ring, followed by the introduction of the bromophenyl group. The furan ring is then synthesized and attached to the pyrazole moiety. Finally, the chlorobenzoate ester is formed through esterification reactions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The pyrazole and furan rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
BUTYL 5-(5-{[(4Z)-1-(3-BROMOPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)-2-CHLOROBENZOATE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of BUTYL 5-(5-{[(4Z)-1-(3-BROMOPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)-2-CHLOROBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to bind to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar compounds include:
Benzamide, N-(4-bromophenyl)-3-methoxy-: This compound shares the bromophenyl group but differs in other structural aspects.
Dihydronaphthofurans: These compounds contain a furan ring fused with an arene ring, similar to the furan moiety in the target compound.
The uniqueness of BUTYL 5-(5-{[(4Z)-1-(3-BROMOPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)-2-CHLOROBENZOATE lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C26H22BrClN2O4 |
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Molecular Weight |
541.8 g/mol |
IUPAC Name |
butyl 5-[5-[(Z)-[1-(3-bromophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]furan-2-yl]-2-chlorobenzoate |
InChI |
InChI=1S/C26H22BrClN2O4/c1-3-4-12-33-26(32)22-13-17(8-10-23(22)28)24-11-9-20(34-24)15-21-16(2)29-30(25(21)31)19-7-5-6-18(27)14-19/h5-11,13-15H,3-4,12H2,1-2H3/b21-15- |
InChI Key |
DAIAOGWGWGWGIV-QNGOZBTKSA-N |
Isomeric SMILES |
CCCCOC(=O)C1=C(C=CC(=C1)C2=CC=C(O2)/C=C\3/C(=NN(C3=O)C4=CC(=CC=C4)Br)C)Cl |
Canonical SMILES |
CCCCOC(=O)C1=C(C=CC(=C1)C2=CC=C(O2)C=C3C(=NN(C3=O)C4=CC(=CC=C4)Br)C)Cl |
Origin of Product |
United States |
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